Cis-aconitic acid is an organic compound classified as a tricarboxylic acid with the chemical formula . It is one of the two geometric isomers of aconitic acid, the other being trans-aconitic acid. In cis-aconitic acid, both carboxyl groups are positioned on the same side of the double bond in the carbon backbone, which leads to distinct chemical and physical properties compared to its trans counterpart . This compound plays a crucial role in biological systems, particularly in the citric acid cycle, where it serves as an intermediate in the conversion of citric acid to isocitric acid .
Cis-aconitate, the conjugate base of cis-aconitic acid, functions as a crucial intermediate in the citric acid cycle. Through its isomerization to isocitrate, it facilitates the conversion of citrate into a form readily utilized for further energy production steps within the cycle [].
Cis-aconitic acid is recognized for its biological significance:
Cis-aconitic acid can be synthesized through several methods:
Cis-aconitic acid has various applications across different fields:
Interaction studies involving cis-aconitic acid focus primarily on its enzymatic interactions:
Several compounds share structural similarities with cis-aconitic acid. Here are some notable comparisons:
Cis-aconitic acid's unique geometric configuration allows it to participate specifically in certain enzymatic reactions that other similar compounds cannot.
Irritant